molecular formula C19H12O2 B158205 Anigorufone CAS No. 56252-32-5

Anigorufone

Cat. No.: B158205
CAS No.: 56252-32-5
M. Wt: 272.3 g/mol
InChI Key: ACJJXELQAJQSLK-UHFFFAOYSA-N
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Description

Anigorufone (C₁₉H₁₂O₂) is a naturally occurring 9-phenylphenalenone, a class of cyclic diarylheptanoids, first isolated from Anigozanthos rufus (red kangaroo paw) . It is also a key phytoalexin in Musa spp. (banana), where it accumulates in response to fungal (Mycosphaerella fijiensis) and nematode (Radopholus similis) infections . Structurally, this compound consists of a phenalenone core substituted with a phenyl group at position 9, conferring unique lipophilic and redox-active properties. Its bioactivity includes antifungal, nematicidal, and anti-protozoal effects, mediated through mechanisms like lipid complexation and mitochondrial inhibition .

Properties

IUPAC Name

2-hydroxy-9-phenylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJJXELQAJQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291917
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56252-32-5
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56252-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123 - 125 °C
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anigorufone can be synthesized through the intramolecular Diels-Alder reaction of diarylheptanoids. This reaction involves the cyclization of a diarylheptanoid precursor to form the substituted tricyclic phenylphenalenone structure . The reaction conditions typically include ambient temperature and the presence of an ortho-quinone or hydroxyketone-bearing ring A, which contains the dienophile moiety .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seeds of Ensete superbum and Schiekia timida. The extraction process includes solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anigorufone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenylphenalenone derivatives.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Substituted phenylphenalenone derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Model Compound in Organic Chemistry

Anigorufone serves as a model compound in organic chemistry for studying various reactions, including:

  • Intramolecular Diels-Alder reactions : It is utilized to understand cycloaddition mechanisms.
  • Oxidation and Reduction Reactions : this compound can undergo oxidation to form quinones and other derivatives, while reduction leads to hydroxy derivatives and substituted phenylphenalenone derivatives.

Biological Applications

Antinematode Activity

Research has demonstrated that this compound exhibits potent antinematode properties. A significant study highlighted its effectiveness against the root-knot nematode Radopholus similis. The findings indicated that:

  • This compound was the most toxic compound tested against nematodes, leading to their mortality upon ingestion.
  • The compound accumulates in lipid droplets within nematodes, causing metabolic dysfunction and eventual death .

Nematostatic Effects

In a bioassay examining the motility of R. similis, this compound demonstrated:

  • Nematostatic Effect : At concentrations of 100 ppm, it immobilized 89% of nematodes after 72 hours.
  • Concentration-Dependent Activity : The IC50 values were determined at 59 µg/mL for 24 hours, decreasing to 23 µg/mL after 72 hours .

Medicinal Applications

Leishmanicidal Activity

This compound has shown promise as a leishmanicidal agent. In studies evaluating its effects on Leishmania donovani and Leishmania infantum, it exhibited:

  • Low LC50 Values : For promastigotes, the LC50 was found to be 12.0 µg/mL, indicating high potency.
  • Targeting Mitochondrial Respiration : The compound disrupts ATP production in parasites, making it a potential candidate for new treatments against leishmaniasis .

Summary of Key Findings

ApplicationEffect/OutcomeReference
Chemical ReactionsModel compound for Diels-Alder reactions
Antinematode Activity89% immobilization of R. similis at 100 ppm after 72h
Leishmanicidal ActivityLC50 of 12.0 µg/mL against promastigotes

Case Studies

  • Nematode Resistance in Bananas
    • Researchers identified this compound as a critical factor in the resistance of certain banana cultivars to nematode attacks. The concentration of this compound was significantly higher in resistant varieties compared to susceptible ones, highlighting its role in plant defense mechanisms .
  • Antifungal Properties
    • This compound's antifungal activity was confirmed through assays that demonstrated its effectiveness against pathogenic fungi such as Fusarium oxysporum. This property is crucial for developing natural pesticides and enhancing crop resilience .

Mechanism of Action

The mechanism of action of anigorufone involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects through various pathways, including the inhibition of specific enzymes and modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interact with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Hydroxyanigorufone

  • Structure : 4′-hydroxy derivative of this compound.
  • Bioactivity : Exhibits antifungal activity against M. fijiensis (IC₅₀ = 0.05–0.15 mM), but its efficacy is light-dependent and strain-specific. Under light, activity against strain E22 increases significantly (IC₅₀ reduction by ~30%) .
  • Metabolism : Accumulates transiently in resistant banana cultivars (e.g., ‘KTR’) during early infection stages but degrades into naphthalic anhydrides (e.g., compound 3) under oxidative stress at later stages .

Methoxythis compound

  • Structure : 4′-methoxy derivative of this compound.
  • Bioactivity : Shows stronger light-dependent antifungal activity against M. fijiensis Ca10_13 (IC₅₀ = 0.02–0.05 mM) compared to this compound. At 0.01 mg/mL, it inhibits fungal biomass by 20% .
  • Stability : More chemically stable than this compound due to methoxy substitution, enhancing its persistence in planta .

Isothis compound

  • Structure: 4-phenylphenalenone isomer of this compound.
  • Bioactivity : Demonstrates superior antifungal activity (IC₅₀ = 0.032 ± 0.002 mM against M. fijiensis E22 under light), outperforming this compound by ~60% .
  • Occurrence : Exclusively found in resistant banana cultivars (e.g., ‘KTR’), suggesting a specialized role in pathogen defense .

Irenolone

  • Structure: Dihydroxy-9-phenylphenalenone.
  • Bioactivity : Effective against M. fijiensis E22 (IC₅₀ = 0.06 mM) but inactive against the propiconazole-tolerant strain Ca10_13. Activity is strictly light-dependent .
  • Biosynthetic Role: A downstream metabolite in phenylphenalenone biosynthesis, derived from hydroxylation of this compound precursors .

Functional Comparison with Non-Phenylphenalenone Analogs

Stilbenoids (e.g., 3-O-Methyldihydropinosylvin)

  • Structure: Linear diarylheptanoid with methoxy and hydroxyl groups.
  • Bioactivity: Exhibits 100% nematicidal activity at 250 μg/mL against Bursaphelenchus xylophilus, comparable to this compound’s lipid-complexation mechanism. However, stilbenoids lack antifungal efficacy .

Hydroxycinnamic Acids (e.g., Chlorogenic Acid)

  • Structure: Phenolic acid with conjugated double bonds.
  • Bioactivity : Primarily acts as an antioxidant and signaling molecule in plant-nematode interactions. Lacks direct toxicity against pathogens, unlike this compound’s dual antifungal/nematicidal roles .

Quantitative Comparison of Key Compounds

Compound Antifungal IC₅₀ (mM) Nematicidal Activity Light Dependency Stability in Planta
This compound 0.05–0.15 High (lipid complexation) Moderate Moderate
Isothis compound 0.032 Not reported High High
Methoxythis compound 0.02–0.05 Moderate High High
Hydroxythis compound 0.05–0.15 Low Moderate Low
3-O-Methyldihydropinosylvin Not applicable High None High

Biological Activity

Anigorufone, a phenyl-phenalenone phytoalexin derived from the banana plant (Musa acuminata), has garnered attention for its diverse biological activities, particularly its antifungal and nematocidal properties. This compound is synthesized in response to fungal infections, specifically by the pathogen Fusarium oxysporum, which causes Panama disease in bananas. Below, we explore the biological activity of this compound, supported by case studies and research findings.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against human pathogens and parasites. Research indicates that it demonstrates leishmanicidal activity against Leishmania donovani and Leishmania infantum. The effective concentrations (EC50) for this compound were found to be between 33.5 μg/ml and 59.6 μg/ml for different strains of Leishmania, making it a promising candidate for further development as a therapeutic agent against leishmaniasis .

Table 1: Leishmanicidal Activity of this compound

CompoundEC50 (μg/ml)LC50 (μg/ml) on PromastigotesLC50 (μg/ml) on Amastigotes
This compound33.5 - 59.612.015.6
REF20-10.3Similar
REF5-Higher than this compoundHigher than this compound

Nematocidal Activity

This compound has also been shown to possess potent nematocidal activity against Radopholus similis, a root-knot nematode that affects banana crops. In vitro bioassays have demonstrated that this compound is highly effective at inhibiting nematode motility, with an IC50 value of 59 μg/ml after 24 hours of exposure, decreasing to 23 μg/ml after 72 hours . The compound induces the formation of large lipid-anigorufone complexes within the nematodes, leading to their eventual death.

Table 2: Nematocidal Effects of this compound

Concentration (ppm)% Immotile Nematodes (24h)% Immotile Nematodes (48h)% Immotile Nematodes (72h)
1026%--
4050.2%--
10074.3%--

The mechanism through which this compound exerts its biological effects involves targeting mitochondrial functions in parasites and disrupting cellular integrity in nematodes. Studies indicate that this compound does not significantly permeabilize membranes but rather inhibits ATP production by interfering with the mitochondrial respiratory chain .

In nematodes, the accumulation of lipid droplets containing this compound appears to displace internal organs, leading to metabolic dysfunction and ultimately death .

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of various fungal strains, supporting its potential as a natural antifungal agent .
  • Nematode Resistance : Research highlighted that resistant banana cultivars accumulate higher concentrations of this compound at infection sites compared to susceptible varieties, suggesting a mechanism of induced plant defense through localized toxin production .
  • Chemical Analysis : Advanced imaging techniques confirmed the presence and localization of this compound within nematodes post-exposure, providing insights into its mode of action at the cellular level .

Q & A

Q. What experimental methodologies are recommended for characterizing Anigorufone’s physicochemical properties?

To characterize this compound’s physicochemical properties, employ techniques such as high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validate results using multiple orthogonal methods to minimize instrumental bias .

Q. How can researchers design initial toxicity assessments for this compound in vitro?

Use cell viability assays (e.g., MTT or resazurin-based tests) on human-derived cell lines (e.g., HepG2 for hepatotoxicity). Include positive and negative controls to account for assay variability. Dose-response curves should span 3–5 logarithmic concentrations, with triplicate measurements to ensure reproducibility. Statistical analysis (e.g., ANOVA with post-hoc tests) is critical to distinguish cytotoxic effects from experimental noise .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Follow peer-reviewed synthetic protocols with modifications based on scalability and safety. Optimize reaction conditions (e.g., solvent, temperature, catalyst) using design-of-experiment (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) or real-time spectroscopy. Purify intermediates rigorously to avoid contaminant carryover, and document yields and purity at each step for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Address discrepancies by:

  • Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., cytochrome P450 interactions), and tissue distribution.
  • Dose calibration : Ensure in vivo doses reflect achievable plasma concentrations from in vitro IC50 values.
  • Model relevance : Validate animal models for human disease translatability (e.g., genetic similarity, pathological endpoints).
    Meta-analyses of existing datasets and replication studies are essential to confirm findings .

Q. What computational strategies are effective for predicting this compound’s molecular interactions?

Use molecular docking (e.g., AutoDock Vina) to screen against target proteins, followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformaticians enhances methodological rigor .

Q. How should researchers evaluate this compound’s mechanism of action in complex biological systems?

Combine multi-omics approaches : Transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein-level effects, and metabolomics (NMR or GC-MS) for metabolic pathway alterations. Systems biology tools (e.g., weighted gene co-expression networks) can integrate datasets to map mechanistic pathways. Hypothesis-driven validation (e.g., CRISPR knockouts) is critical to confirm causality .

Methodological and Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

  • Feasible : Ensure access to analytical infrastructure (e.g., NMR, animal models) and validate sample availability.
  • Novel : Focus on understudied aspects (e.g., this compound’s effects on non-canonical signaling pathways).
  • Ethical : Adhere to institutional review board (IRB) guidelines for in vivo studies and data sharing.
  • Relevant : Align with funding priorities (e.g., therapeutic gaps in disease areas this compound targets) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50/IC50 values. Bootstrap resampling can estimate confidence intervals for small datasets. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors. Open-source tools like R/Bioconductor packages enhance reproducibility .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Pre-register protocols on platforms like Open Science Framework.
  • Share raw data and code in FAIR-aligned repositories (e.g., Zenodo, Figshare).
  • Detailed metadata : Document batch numbers, instrument calibration dates, and environmental conditions (e.g., humidity for hygroscopic compounds).
    Independent replication by third-party labs strengthens validity .

Data Management and Reporting

Q. What guidelines should be followed when publishing contradictory data on this compound’s efficacy?

Transparently report all experimental conditions (e.g., cell passage number, solvent used). Use supplementary materials to provide full datasets, including outliers. Discuss potential confounders (e.g., assay interference, compound degradation) in the limitations section. Invite peer reviewers with expertise in pharmacology and statistics to pre-screen manuscripts .

Q. How should researchers handle large-scale omics datasets in this compound studies?

Adopt version-controlled pipelines (e.g., Nextflow, Snakemake) for data processing. Store raw sequencing files in public archives (e.g., GEO, PRIDE). Use ontologies (e.g., ChEBI for compound annotation) to enhance interoperability. Include data dictionaries in publications to clarify variable definitions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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